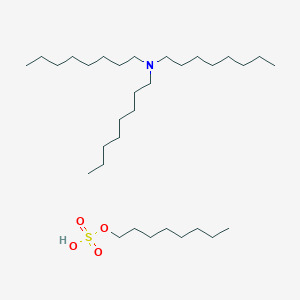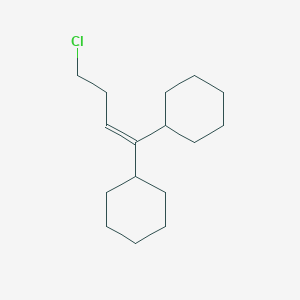
Cyclohexane, 1,1'-(4-chloro-1-butenylidene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- is an organic compound with the molecular formula C16H26Cl2. This compound is characterized by the presence of a cyclohexane ring bonded to a 4-chloro-1-butenylidene group. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- typically involves the reaction of cyclohexane with 4-chloro-1-butene under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction conditions include maintaining a controlled temperature and pressure to ensure optimal yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process. The use of advanced purification techniques such as distillation and crystallization helps in obtaining high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products where the chlorine atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are influenced by the presence of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexane, 1-butenylidene-
- Cyclohexane, 3-butenylidene-, (Z)-
- Cyclohexane, 3-butenylidene-, (E)-
- Cyclohexane, (3,3-dimethyl-1-butenylidene)-
- Cyclohexane, (3-methyl-1-butenylidene)-
- Cyclohexane, (3-methyl-2-butenylidene)-
Uniqueness
Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- is unique due to the presence of the 4-chloro-1-butenylidene group, which imparts distinct chemical and physical properties to the compound. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Eigenschaften
CAS-Nummer |
602328-97-2 |
|---|---|
Molekularformel |
C16H27Cl |
Molekulargewicht |
254.84 g/mol |
IUPAC-Name |
(4-chloro-1-cyclohexylbut-1-enyl)cyclohexane |
InChI |
InChI=1S/C16H27Cl/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h12,14-15H,1-11,13H2 |
InChI-Schlüssel |
PJTYBYMSLCWVBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=CCCCl)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


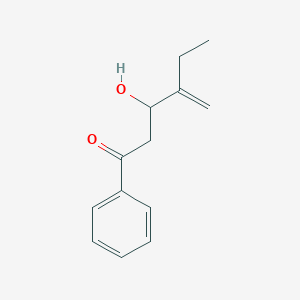
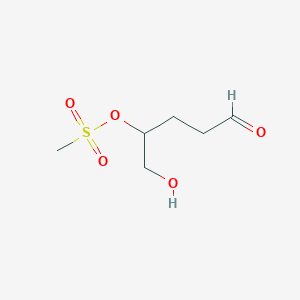
![3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12589544.png)
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine](/img/structure/B12589548.png)
![[3-(Methylselanyl)prop-1-en-1-yl]benzene](/img/structure/B12589562.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea](/img/structure/B12589563.png)
![N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide](/img/structure/B12589565.png)
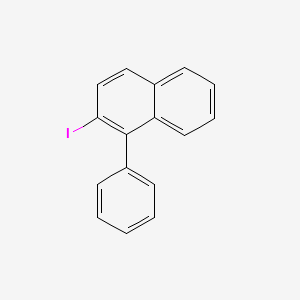
![1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12589579.png)

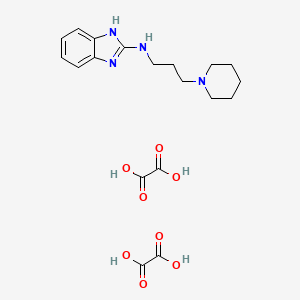
![Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-](/img/structure/B12589600.png)
![5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide](/img/structure/B12589606.png)
